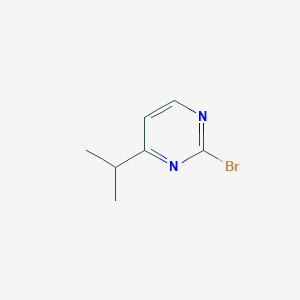
4-(4-bromophenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. It features a bromophenyl group attached to the pyridine ring, making it a significant compound in various chemical and pharmaceutical research fields. This compound is known for its potential biological activities and is often studied for its antimicrobial and anticancer properties .
準備方法
The synthesis of 4-(4-bromophenyl)pyridin-2-amine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4-(4-bromophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-bromophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
作用機序
The mechanism of action of 4-(4-bromophenyl)pyridin-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to bind to and inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can fit well within the binding pockets of these targets, disrupting their normal function and leading to cell death .
類似化合物との比較
4-(4-bromophenyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
4-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their core structure and specific biological targets.
Thienopyridine derivatives: These compounds are known for their strong antimicrobial activity and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
1367938-76-8 |
|---|---|
分子式 |
C11H9BrN2 |
分子量 |
249.1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



